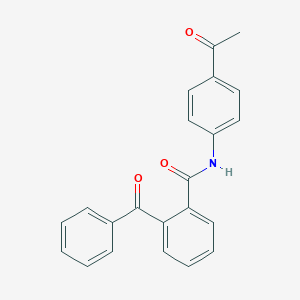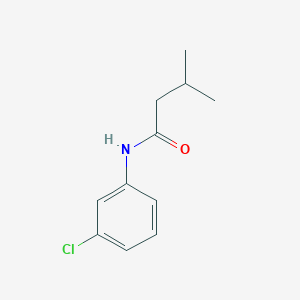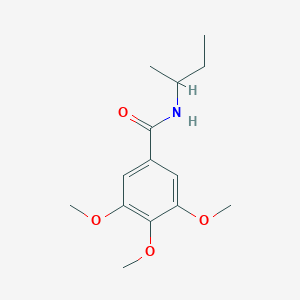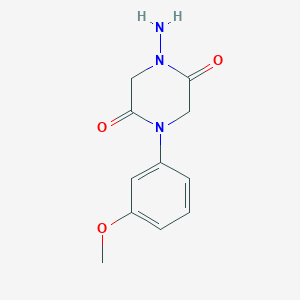![molecular formula C20H17N5O4S2 B292006 N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a novel derivative of 1,2,4-triazole, which is known for its biological and pharmacological properties.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit enzymes involved in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved therapeutic properties.
3. Investigation of the potential of this compound as a therapeutic agent for neurodegenerative disorders.
4. Evaluation of the toxicity of this compound in animal models.
5. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and toxicity of this compound, and to develop new derivatives with improved therapeutic properties.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C20H17N5O4S2 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H17N5O4S2/c21-31(27,28)16-10-8-14(9-11-16)22-18(26)13-30-20-24-23-19(17-7-4-12-29-17)25(20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)(H2,21,27,28) |
InChIキー |
XMBJGZRRIHBGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)

![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)